1-Chloroisoquinoline-3-carboximidamide hydrochloride mechanism of action
1-Chloroisoquinoline-3-carboximidamide hydrochloride mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-Chloroisoquinoline-3-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloroisoquinoline-3-carboximidamide hydrochloride is a novel heterocyclic compound with potential therapeutic applications. While direct experimental evidence elucidating its specific mechanism of action is not yet prevalent in publicly available literature, its structural motifs—a 1-chloroisoquinoline core and a 3-carboximidamide side chain—are features of numerous biologically active molecules. This guide synthesizes current knowledge on the pharmacological activities of related isoquinoline and carboxamide derivatives to propose and explore plausible mechanisms of action for this compound. We will delve into potential molecular targets, from enzymes crucial for DNA replication and cell signaling to those involved in metabolic pathways. Furthermore, this document provides detailed experimental protocols for investigating these hypothesized mechanisms, offering a foundational framework for future research and development.
Introduction: Unveiling a Potential Therapeutic Agent
The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the backbone of a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] From the analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline derivatives have a rich history in pharmacology.[2][3] The addition of a carboximidamide group at the 3-position and a chlorine atom at the 1-position of the isoquinoline ring system of 1-Chloroisoquinoline-3-carboximidamide hydrochloride suggests a molecule designed to interact with specific biological targets, potentially offering a novel therapeutic avenue.
This guide aims to provide a comprehensive exploration of the potential mechanisms of action of 1-Chloroisoquinoline-3-carboximidamide hydrochloride. By examining the established biological activities of structurally similar compounds, we can formulate well-grounded hypotheses regarding its molecular targets and cellular effects. This document is intended to serve as a valuable resource for researchers initiating studies on this compound, providing both a theoretical framework and practical experimental designs.
Deconstruction of the Molecular Scaffolds and Their Biological Significance
The pharmacological profile of 1-Chloroisoquinoline-3-carboximidamide hydrochloride can be inferred by dissecting its constituent chemical moieties.
The Isoquinoline Core: A Hub of Diverse Biological Activities
The isoquinoline ring system is a versatile scaffold that can interact with a wide range of biological targets. Literature on isoquinoline derivatives reveals a broad spectrum of pharmacological effects.
-
Enzyme Inhibition: Isoquinoline alkaloids have been shown to inhibit various enzymes. A notable example is their inhibitory activity against human drug-metabolizing cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and CYP2C19.[4][5] Furthermore, certain isoquinoline derivatives act as potent inhibitors of topoisomerase I, an enzyme critical for DNA replication and transcription, by stabilizing the enzyme-DNA complex.[6][7] Other enzymatic targets include monoamine oxidase (MAO) and cholinesterase (ChE).[8]
-
Anticancer Properties: The antiproliferative effects of isoquinoline-based compounds are well-documented and often multifaceted.[6] Mechanisms include the disruption of microtubule dynamics, similar to the action of noscapine, and the induction of apoptosis.[2] Some derivatives have also been found to inhibit protein synthesis.[2]
-
Kinase Inhibition: The quinoline and isoquinoline scaffolds are common features in kinase inhibitors. For instance, quinoline-3-carboxamide derivatives have been identified as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response pathway.[9] Other related structures have shown inhibitory activity against c-Met kinase.[10]
-
Antimicrobial and Antiviral Activity: Many isoquinoline alkaloids exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[2][11] Their antiviral properties have also been investigated, with some compounds showing activity against viruses such as HIV and Herpes Simplex Virus (HSV).[12]
The Carboximidamide Moiety: A Key Player in Molecular Recognition
The carboximidamide group, a derivative of a carboxylic acid, can significantly influence the biological activity of a molecule. While less information is available specifically on the carboximidamide moiety in this context, the related carboxamide group is a common functional group in many drugs and is known to participate in key hydrogen bonding interactions with biological targets.
The presence of the carboxamide or similar functionalities in kinase inhibitors is a recurring theme. For example, 3-cinnoline carboxamides are potent and selective ATM inhibitors.[13] The ability of the carboxamide nitrogen and oxygen atoms to act as hydrogen bond donors and acceptors, respectively, allows for strong and specific interactions within the ATP-binding pocket of kinases. The carboximidamide group, with its additional nitrogen atom, offers even more potential for such interactions.
Hypothesized Mechanisms of Action
Based on the analysis of its structural components, we propose several plausible mechanisms of action for 1-Chloroisoquinoline-3-carboximidamide hydrochloride.
Hypothesis 1: Inhibition of Topoisomerase I
Rationale: The isoquinoline core is a known topoisomerase I inhibitor scaffold.[6][7] By intercalating into DNA or binding to the enzyme-DNA complex, isoquinoline derivatives can prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and ultimately, cell death. This is a common mechanism for anticancer drugs.
Hypothetical Signaling Pathway:
Caption: Inhibition of Topoisomerase I by 1-Chloroisoquinoline-3-carboximidamide HCl.
Experimental Protocol: Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)
-
1-Chloroisoquinoline-3-carboximidamide hydrochloride (test compound)
-
Camptothecin (positive control)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) and electrophoresis equipment
-
DNA staining solution (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase I to the mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with a DNA staining solution and visualize the DNA bands using a gel imaging system.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
Expected Outcome: An active compound will inhibit the conversion of supercoiled DNA to relaxed DNA, resulting in a higher intensity of the supercoiled DNA band compared to the untreated control.
Hypothesis 2: Inhibition of ATM Kinase
Rationale: The quinoline/isoquinoline carboxamide scaffold is a key feature of known ATM kinase inhibitors.[9][13] ATM kinase is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents.
Hypothetical Signaling Pathway:
Caption: Inhibition of the ATM Kinase Signaling Pathway.
Experimental Protocol: In Vitro ATM Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by ATM kinase.
Materials:
-
Recombinant human ATM kinase
-
ATM kinase substrate (e.g., a peptide containing the consensus phosphorylation sequence or p53 protein)
-
³²P-ATP or a fluorescence-based ATP analog
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)
-
1-Chloroisoquinoline-3-carboximidamide hydrochloride (test compound)
-
Known ATM inhibitor (e.g., KU-55933) as a positive control
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATM kinase, and the test compound at various concentrations.
-
Add the ATM kinase substrate to the mixture.
-
Initiate the reaction by adding ³²P-ATP or the fluorescent ATP analog.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Expected Outcome: An active compound will reduce the amount of phosphorylated substrate in a dose-dependent manner.
Data Summary and Further Experimental Considerations
While no direct quantitative data exists for 1-Chloroisoquinoline-3-carboximidamide hydrochloride, the following table summarizes the inhibitory concentrations (IC50) of related isoquinoline and quinoline derivatives against various targets, providing a benchmark for future studies.
| Compound Class | Target | IC50 Range | Reference(s) |
| Isoquinoline Alkaloids | CYP3A4 | < 1 µM to < 10 µM | [4][5] |
| Benzo[3][14]indolo[3,4-c]isoquinolines | Cancer Cell Lines (mean GI50) | 39 nM | [6] |
| Quinoline-3-carboxamides | ATM Kinase | - | [9] |
| Quinoxaline Derivatives | c-Met Kinase | Potent Inhibition | [10] |
| Pyrazine/Quinoline-carboxamides | P2X7 Receptor | 0.457 - 0.890 µM | [15] |
To further elucidate the mechanism of action, a battery of additional experiments should be considered:
-
Cell-based assays: Cytotoxicity assays (e.g., MTT, CellTiter-Glo) across a panel of cancer cell lines can identify sensitive cell types. Cell cycle analysis by flow cytometry can determine if the compound induces arrest at a specific phase.
-
Western blotting: To confirm the inhibition of a specific signaling pathway, the phosphorylation status of key downstream proteins (e.g., p53, CHK2 for the ATM pathway) can be assessed by Western blotting.
-
Broad-spectrum kinase profiling: To assess selectivity, the compound can be screened against a large panel of kinases.
-
Antimicrobial susceptibility testing: The minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains can be determined.
Conclusion and Future Directions
1-Chloroisoquinoline-3-carboximidamide hydrochloride is a compound of significant interest due to its composite molecular architecture, which suggests a high potential for biological activity. Based on the extensive literature on isoquinoline and carboxamide derivatives, this guide has proposed and detailed methodologies to investigate two primary hypothesized mechanisms of action: inhibition of topoisomerase I and inhibition of ATM kinase. The provided experimental protocols offer a robust starting point for researchers to begin to unravel the pharmacological profile of this novel compound.
Future research should focus on a systematic evaluation of these and other potential mechanisms. A comprehensive understanding of its mode of action, selectivity, and cellular effects will be crucial for its potential development as a therapeutic agent. The exploration of 1-Chloroisoquinoline-3-carboximidamide hydrochloride's biological activity is a promising endeavor that could lead to the discovery of a novel drug candidate.
References
-
Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. [Link]
-
Inhibition of Human Drug Metabolizing Cytochrome P450 Enzymes by Plant Isoquinoline Alkaloids. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
-
Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. [Link]
-
Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]
-
1-chloroisoquinoline-3-carboxylic acid — Chemical Substance Information. [Link]
-
Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]
-
Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 8. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative [mdpi.com]
- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
